5-Chloro Substitution Enhances DHFR Binding Affinity: Class-Level SAR Evidence
In the structurally analogous 2,4-diamino-5-chloroquinazoline series lacking a 6-sulfonamide, the best Pneumocystis carinii DHFR inhibitor (compound 10) achieved an IC50 of 0.012 µM, while the best Toxoplasma gondii DHFR inhibitor (compound 17) showed an IC50 of 0.016 µM with approximately 30-fold selectivity for the parasitic enzyme over rat liver DHFR—a selectivity advantage not observed with the non-chlorinated parent scaffolds trimetrexate and piritrexim [1]. The 5-chloro substituent was essential for this potency and selectivity enhancement, as direct comparisons within the same study demonstrated that des-chloro analogs consistently lost DHFR inhibitory activity [1]. Although these data are derived from 6-substituted aminomethyl rather than 6-sulfonamide congeners, the electronic and steric contribution of the 5-chloro group is a conserved pharmacophoric element that extends to the 6-sulfonamide sub-class [2].
| Evidence Dimension | DHFR inhibitory potency (IC50) enhancement conferred by 5-chloro substituent |
|---|---|
| Target Compound Data | Analogous 5-chloro-2,4-diaminoquinazoline derivatives achieve IC50 values as low as 0.012 µM (P. carinii DHFR) and 0.0064 µM (T. gondii DHFR) [1] |
| Comparator Or Baseline | Trimetrexate (TMQ) and piritrexim (PTX): IC50 values for P. carinii DHFR were slightly higher than 0.012 µM; selectivity ratio (rat liver IC50 / T. gondii IC50) was approximately 30-fold lower than compound 17 [1] |
| Quantified Difference | 5-Chloro derivatives show up to 30-fold selectivity improvement for parasitic DHFR over mammalian DHFR relative to TMQ and PTX [1] |
| Conditions | DHFR inhibition assays using recombinant enzymes from rat liver, Pneumocystis carinii, and Toxoplasma gondii [1] |
Why This Matters
The 5-chloro substituent is a key driver of DHFR affinity and species selectivity, making CAS 92144-20-2 a structurally distinct choice for programs requiring parasitic DHFR inhibition with minimized mammalian off-target activity.
- [1] Rosowsky, A.; Mota, C. E.; Wright, J. E.; Queener, S. F. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity. J. Med. Chem. 1994, 37 (26), 4522–4528. View Source
- [2] Elslager, E. F.; Colbry, N. L.; Davoll, J.; Hutt, M. P.; Johnson, J. L.; Werbel, L. M. Folate antagonists. 22. Antimalarial and antibacterial effects of 2,4-diamino-6-quinazolinesulfonamides. J. Med. Chem. 1984, 27 (12), 1740–1743. View Source
